1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as chemistry, biomedicine, and the chemical industry . This particular compound features a tetrahydrofuran ring, a tosyl group, and an imidazoquinoxaline core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and a suitable diketone.
Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the imidazoquinoxaline core with a tetrahydrofuran derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the imidazoquinoxaline core.
These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen to achieve the desired transformations.
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways . The tetrahydrofuran and tosyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline include other quinoxaline derivatives such as:
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of the drug Erdafitinib.
3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5,6-b]quinoxaline: Known for its biological activities.
The uniqueness of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H22N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-3,6-11,16H,4-5,12-14H2,1H3 |
InChI Key |
LPMRTSCAVXZPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5 |
Origin of Product |
United States |
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